molecular formula C11H9Cl2N3OS3 B285335 N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No. B285335
M. Wt: 366.3 g/mol
InChI Key: KIPFCRWLZMXKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a thiol-based compound that contains a thiadiazole ring and a dichlorophenyl group. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has also been shown to inhibit the growth and proliferation of various bacteria and fungi. The compound has been shown to reduce inflammation in animal models of various diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, the compound has some limitations, such as its low solubility in water and its potential for oxidation.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide. One area of interest is the development of N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide-based drug delivery systems. The compound has been shown to have potential as a carrier for various drugs, such as anticancer agents. Another area of interest is the investigation of N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide's effects on various signaling pathways in cells. The compound has been shown to modulate several pathways involved in cancer cell growth and proliferation, and further research in this area could lead to the development of new cancer therapies. Additionally, the compound's potential as a diagnostic tool for various diseases should be further explored.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves the reaction of 2,5-dichlorobenzoyl chloride with 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide as a white solid, which can be purified using recrystallization or column chromatography. The synthesis of N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of science. The compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a drug delivery system and as a diagnostic tool for various diseases.

properties

Molecular Formula

C11H9Cl2N3OS3

Molecular Weight

366.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H9Cl2N3OS3/c1-18-10-15-11(20-16-10)19-5-9(17)14-8-4-6(12)2-3-7(8)13/h2-4H,5H2,1H3,(H,14,17)

InChI Key

KIPFCRWLZMXKED-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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